molecular formula C34H33NO13 B052702 14-Salicyloyldaunorubicin CAS No. 116782-68-4

14-Salicyloyldaunorubicin

カタログ番号 B052702
CAS番号: 116782-68-4
分子量: 663.6 g/mol
InChIキー: KLMZCYMMWMOKFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

14-Salicyloyldaunorubicin, also known as SDZ-280-428, is a semi-synthetic derivative of the anthracycline antibiotic daunorubicin. This compound has been extensively studied for its potential as an anticancer agent due to its unique chemical structure and mechanism of action. In

作用機序

The mechanism of action of 14-Salicyloyldaunorubicin involves its ability to intercalate into DNA and inhibit topoisomerase II activity, leading to DNA damage and ultimately cell death. Additionally, this compound has been shown to induce apoptosis and inhibit angiogenesis, further contributing to its anticancer properties.

生化学的および生理学的効果

In addition to its anticancer effects, 14-Salicyloyldaunorubicin has been shown to have other biochemical and physiological effects. Studies have demonstrated its ability to modulate the immune system, leading to enhanced immune responses against cancer cells. It has also been shown to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases.

実験室実験の利点と制限

One advantage of 14-Salicyloyldaunorubicin for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its potent anticancer activity and unique mechanism of action make it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation is that its use in lab experiments is limited by its potential toxicity and side effects.

将来の方向性

For research include the development of targeted delivery methods, combination therapy, and further studies to better understand its mechanism of action and potential applications in other diseases.

合成法

The synthesis of 14-Salicyloyldaunorubicin involves the modification of the daunorubicin molecule by adding a salicylic acid group to the C-14 position. This process is carried out through a series of chemical reactions, including acylation and reduction, to produce the final compound. The synthesis method has been well-established and optimized over the years, allowing for the production of large quantities of 14-Salicyloyldaunorubicin for research purposes.

科学的研究の応用

The potential of 14-Salicyloyldaunorubicin as an anticancer agent has been extensively studied in scientific research. In vitro studies have shown that this compound has potent cytotoxic activity against a wide range of cancer cell lines, including leukemia, breast cancer, and lung cancer. In vivo studies have also demonstrated its efficacy in reducing tumor growth and increasing survival rates in animal models.

特性

CAS番号

116782-68-4

製品名

14-Salicyloyldaunorubicin

分子式

C34H33NO13

分子量

663.6 g/mol

IUPAC名

[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2-hydroxybenzoate

InChI

InChI=1S/C34H33NO13/c1-14-28(38)18(35)10-23(47-14)48-21-12-34(44,22(37)13-46-33(43)15-6-3-4-8-19(15)36)11-17-25(21)32(42)27-26(30(17)40)29(39)16-7-5-9-20(45-2)24(16)31(27)41/h3-9,14,18,21,23,28,36,38,40,42,44H,10-13,35H2,1-2H3

InChIキー

KLMZCYMMWMOKFU-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O

同義語

14-salicyloyldaunorubicin
14-salicyloylrubomycin

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。